Cas no 494753-69-4 (Ginsenoside Rk1)

Ginsenoside Rk1 structure
Nombre del producto:Ginsenoside Rk1
Ginsenoside Rk1 Propiedades químicas y físicas
Nombre e identificación
-
- Ginsenoside RK1
- 3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
- GINSENOSIDE RK2
- (3β, 12β)-12-Hydroxydammara-20,24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- 3beta,12beta-Dihydroxydammar-20(21),24-diene-3-O-beta-D-glucopyranosyl(1→2)-beta-D-glucopyranoside
- PAN 30
- 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-
- 494753-69-4
- AKOS030530159
- CS-0022786
- Gisenoside Rk1
- SCHEMBL20904220
- AC-34688
- Ginsenoside Rk1 (Rk1:Rz1=5:2)
- CCG-270453
- s9210
- HY-N2515
- MS-31383
- b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-
- CHEMBL251235
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (+)-Ginsenoside Rk1
- 1ST40338
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-(6-METHYLHEPTA-1,5-DIEN-2-YL)-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- Ginsenoside Rk1(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Gisenoside Rk1
- Ginsenoside Rk1
-
- MDL: MFCD28124355
- Renchi: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,40+,41-,42-/m1/s1
- Clave inchi: KWDWBAISZWOAHD-VHVJWDCNSA-N
- Sonrisas: O([H])C1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])[C@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
Atributos calculados
- Calidad precisa: 766.486728g/mol
- Carga superficial: 0
- XLogP3: 5.4
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 12
- Cuenta de enlace giratorio: 10
- Masa isotópica única: 766.486728g/mol
- Masa isotópica única: 766.486728g/mol
- Superficie del Polo topológico: 199Ų
- Recuento de átomos pesados: 54
- Complejidad: 1370
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 19
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 767.0
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 198.76000
- Logp: 2.95420
Ginsenoside Rk1 Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:2-8°C
Ginsenoside Rk1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T4S1499-1 mL * 10 mM (in DMSO) |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 1 mL * 10 mM (in DMSO) |
¥ 1610 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-20mg |
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |
494753-69-4 | ,HPLC≥98% | 20mg |
¥2378.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-5 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 5mg |
¥1100.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-10 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 10mg |
¥1850.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-10mg |
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |
494753-69-4 | ,HPLC≥98% | 10mg |
¥1408.0 | 2023-09-07 | |
ChemFaces | CFN92644-20mg |
Ginsenoside Rk1 |
494753-69-4 | >=98% | 20mg |
$188 | 2021-07-22 | |
ChromaDex Standards | ASB-00007246-005-5mg |
GINSENOSIDE Rk1 |
494753-69-4 | 5mg |
$598.00 | 2023-10-25 | ||
PhytoLab | 85740-50mg |
Ginsenoside Rk1 |
494753-69-4 | ≥ 85.0 % | 50mg |
€1278 | 2023-10-25 | |
TargetMol Chemicals | T4S1499-20mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 20mg |
¥ 2830 | 2024-07-20 | |
TargetMol Chemicals | T4S1499-5 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 5mg |
¥ 1,100 | 2023-07-11 |
Ginsenoside Rk1 Literatura relevante
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:494753-69-4)Ginsenoside Rk1

Pureza:99%
Cantidad:10mg
Precio ($):318.0